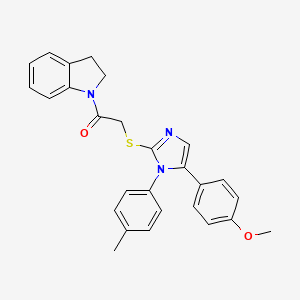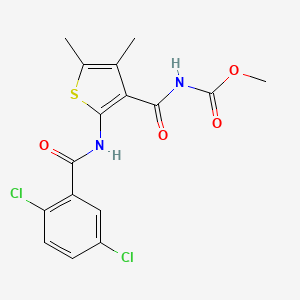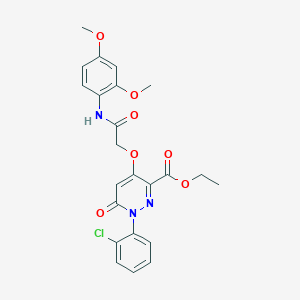
(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid”, also known as MCPA, is a cyclopropane carboxylic acid and an analogue of ibuprofen. It has a molecular formula of C11H12O2 and a molecular weight of 176.215 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring attached to a carboxylic acid group and a m-tolyl group. The exact mass of the molecule is 277.13140809 g/mol .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 277.31 g/mol . It has a topological polar surface area of 101 Ų . The molecule has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 6 . The complexity of the molecule is 397 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research in the field of chemical synthesis often focuses on the development of novel compounds with unique structural features, such as cyclopropane rings and carboxylic acid functionalities. These studies are crucial for expanding the toolkit available to synthetic chemists, enabling the creation of molecules with potential applications in materials science, pharmacology, and as intermediates in organic synthesis. For instance, studies on the activation of C-H bonds and cyclometalation reactions provide insights into the methodologies that could be applied to synthesize compounds like "(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid" and its derivatives, highlighting the importance of acid-assisted processes and the role of non-innocent solvents in these reactions (Granell & Martínez, 2012).
Biological Activity and Applications
The exploration of the biological activity of compounds structurally related to "this compound" often involves investigating their interaction with biological systems, potential as therapeutic agents, or roles in plant biology. For example, research on the ethylene-action inhibitor 1-methylcyclopropene (1-MCP) demonstrates the utility of such compounds in agriculture to enhance the storage and shelf-life of fruits and vegetables by modulating ethylene-dependent processes (Watkins, 2006). Similarly, studies on the precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), reveal its multifaceted roles in plant biology, suggesting potential areas of interest for further investigation into related compounds (Van de Poel & Van Der Straeten, 2014).
Advanced Materials and Drug Delivery Systems
The research on biodegradable polymers such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) for drug delivery applications underscores the relevance of carboxylic acid-containing compounds in the development of advanced materials. These studies focus on optimizing the release profiles of drugs from microparticles and other delivery vehicles, demonstrating the potential for using structural analogs or derivatives of "this compound" in creating novel drug delivery systems (Fredenberg et al., 2011).
Wirkmechanismus
Cyclopropanes are often used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . They can be synthesized through various methods, including reactions with carbenes or carbenoids . Carbenes are neutral species with two non-bonding electrons that can add across double bonds to form cyclopropanes .
Eigenschaften
IUPAC Name |
(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-3-2-4-8(5-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXIWZIPSQJEPF-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2C[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)





![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

